molecular formula C4H2FIN2 B3391529 5-Fluoro-4-iodopyrimidine CAS No. 1806346-54-2

5-Fluoro-4-iodopyrimidine

Cat. No. B3391529
M. Wt: 223.97 g/mol
InChI Key: GTUNGQPSTPBUSV-UHFFFAOYSA-N
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Description

5-Fluoro-4-iodopyrimidine is a type of fluoropyrimidine . Fluoropyrimidines are a class of organic compounds in which the substituent(s) around a pyrimidine ring include at least one fluorine atom .


Synthesis Analysis

The synthesis of fluoropyrimidines, including 5-Fluoro-4-iodopyrimidine, involves methods for the synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines and also fluoropyridines fused with carbo-, heterocycles .


Molecular Structure Analysis

The molecular structure of 5-Fluoro-4-iodopyrimidine is represented by the linear formula C4H2FIN2 . The InChI code for this compound is 1S/C4H2FIN2/c5-3-1-7-4 (6)8-2-3/h1-2H .


Chemical Reactions Analysis

Fluorinated pyrimidines, such as 5-Fluoro-4-iodopyrimidine, have been found to perturb nucleic acid structure and dynamics . This has been observed through both computational and experimental studies .


Physical And Chemical Properties Analysis

5-Fluoro-4-iodopyrimidine has a molecular weight of 223.98 . It is a white to yellow solid and is stored at a temperature of +4C .

Safety And Hazards

When handling 5-Fluoro-4-iodopyrimidine, it is recommended to wear personal protective equipment/face protection . It is also advised to ensure adequate ventilation, avoid dust formation, and prevent contact with eyes, skin, or clothing . Ingestion and inhalation should be avoided .

Future Directions

There is an increasing interest in the use of fluorinated pyrimidines for cancer treatment . Non-coding RNAs have a central impact on the response of patients to 5-FU . These transcripts can affect cell response to 5-FU by modulating cancer-related pathways, cell apoptosis, autophagy, epithelial–mesenchymal transition, and other aspects of cell behavior . This suggests that modulation of expression levels of microRNAs or long non-coding RNAs may be a suitable approach to sensitize tumor cells to 5-FU treatment .

properties

IUPAC Name

5-fluoro-4-iodopyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2FIN2/c5-3-1-7-2-8-4(3)6/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTUNGQPSTPBUSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC=N1)I)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2FIN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-4-iodopyrimidine

CAS RN

1806346-54-2
Record name 5-fluoro-4-iodopyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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